Cas no 1564852-05-6 (3H-Imidazo[4,5-c]quinolin-2-amine )
![3H-Imidazo[4,5-c]quinolin-2-amine structure](https://ja.kuujia.com/scimg/cas/1564852-05-6x500.png)
3H-Imidazo[4,5-c]quinolin-2-amine 化学的及び物理的性質
名前と識別子
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- 3H-Imidazo[4,5-c]quinolin-2-amine
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- インチ: 1S/C10H8N4/c11-10-13-8-5-12-7-4-2-1-3-6(7)9(8)14-10/h1-5H,(H3,11,13,14)
- InChIKey: PPDAXUPXBAMEFZ-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=CC=CC=2)C2=C(N=C(N2)N)C=1
3H-Imidazo[4,5-c]quinolin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-645893-0.25g |
1H-IMIDAZO[4,5-C]QUINOLIN-2-AMINE |
1564852-05-6 | 95% | 0.25g |
$642.0 | 2023-03-05 | |
Enamine | EN300-645893-1.0g |
1H-IMIDAZO[4,5-C]QUINOLIN-2-AMINE |
1564852-05-6 | 95% | 1.0g |
$699.0 | 2023-03-05 | |
Enamine | EN300-645893-0.1g |
1H-IMIDAZO[4,5-C]QUINOLIN-2-AMINE |
1564852-05-6 | 95% | 0.1g |
$615.0 | 2023-03-05 | |
Enamine | EN300-645893-2.5g |
1H-IMIDAZO[4,5-C]QUINOLIN-2-AMINE |
1564852-05-6 | 95% | 2.5g |
$1370.0 | 2023-03-05 | |
Enamine | EN300-645893-0.05g |
1H-IMIDAZO[4,5-C]QUINOLIN-2-AMINE |
1564852-05-6 | 95% | 0.05g |
$587.0 | 2023-03-05 | |
Enamine | EN300-645893-0.5g |
1H-IMIDAZO[4,5-C]QUINOLIN-2-AMINE |
1564852-05-6 | 95% | 0.5g |
$671.0 | 2023-03-05 | |
Enamine | EN300-645893-5.0g |
1H-IMIDAZO[4,5-C]QUINOLIN-2-AMINE |
1564852-05-6 | 95% | 5.0g |
$2028.0 | 2023-03-05 | |
Enamine | EN300-645893-10.0g |
1H-IMIDAZO[4,5-C]QUINOLIN-2-AMINE |
1564852-05-6 | 95% | 10.0g |
$3007.0 | 2023-03-05 |
3H-Imidazo[4,5-c]quinolin-2-amine 関連文献
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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6. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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10. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
3H-Imidazo[4,5-c]quinolin-2-amine に関する追加情報
Introduction to 3H-Imidazo[4,5-c]quinolin-2-amine (CAS No. 1564852-05-6) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
The compound 3H-Imidazo[4,5-c]quinolin-2-amine (CAS No. 1564852-05-6) represents a fascinating scaffold that has garnered significant attention in the realms of chemical biology and medicinal chemistry. This heterocyclic molecule, characterized by its imidazo[4,5-c]quinoline core, has emerged as a versatile building block for the development of novel therapeutic agents. Its unique structural features and biological properties make it a compelling candidate for further exploration in drug discovery and molecular research.
3H-Imidazo[4,5-c]quinolin-2-amine belongs to a class of nitrogen-containing heterocycles that are widely recognized for their broad spectrum of biological activities. The imidazo[4,5-c]quinoline scaffold is particularly noteworthy due to its presence in several biologically active natural products and pharmacologically relevant compounds. Over the past decade, there has been a surge in interest regarding this scaffold, driven by its demonstrated efficacy in modulating various cellular pathways and its potential as a lead compound for the development of new drugs.
One of the most compelling aspects of 3H-Imidazo[4,5-c]quinolin-2-amine is its structural versatility. The presence of an amine group at the 2-position of the imidazo[4,5-c]quinoline ring provides numerous opportunities for chemical modification. This allows researchers to fine-tune the pharmacokinetic and pharmacodynamic properties of derivatives derived from this scaffold. For instance, introduction of various substituents at the 2-position can enhance binding affinity to target proteins, improve solubility, or modulate metabolic stability.
Recent studies have highlighted the potential of 3H-Imidazo[4,5-c]quinolin-2-amine as an anti-inflammatory agent. In particular, derivatives of this compound have shown promising activity in inhibiting key inflammatory pathways such as NF-κB and MAPK. These pathways are central to the inflammatory response and are implicated in a wide range of chronic diseases, including rheumatoid arthritis, atherosclerosis, and even certain types of cancer. The ability of 3H-Imidazo[4,5-c]quinolin-2-amine derivatives to modulate these pathways suggests their therapeutic potential in managing inflammatory conditions.
In addition to its anti-inflammatory properties, 3H-Imidazo[4,5-c]quinolin-2-amine has also been explored as a potential anticancer agent. Preclinical studies have demonstrated that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanisms underlying these effects often involve inhibition of key signaling cascades that promote cell proliferation and survival. For example, some derivatives have been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
The development of 3H-Imidazo[4,5-c]quinolin-2-amine derivatives as anticancer agents is further supported by structural analogs that have shown enhanced efficacy in preclinical models. These studies often involve computational modeling and high-throughput screening to identify optimal substituents that enhance binding affinity to target enzymes or receptors. Such approaches have led to the identification of novel compounds with improved pharmacological profiles.
Another area where 3H-Imidazo[4,5-c]quinolin-2-amine has shown promise is in the treatment of neurodegenerative diseases. Derivatives of this scaffold have been investigated for their potential to modulate neurotransmitter systems affected in conditions such as Alzheimer's disease and Parkinson's disease. For instance, some derivatives have demonstrated ability to inhibit acetylcholinesterase, an enzyme that degrades acetylcholine—a neurotransmitter crucial for cognitive function.
The therapeutic potential of 3H-Imidazo[4,5-c]quinolin-2-amine is further underscored by its ability to cross the blood-brain barrier (BBB). This property is critical for drugs targeting neurological disorders since it ensures that therapeutic agents can reach their intended site of action within the central nervous system. Several studies have utilized techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to characterize BBB penetration properties of 3H-Imidazo[4,5-c]quinolin-2-amine derivatives.
In conclusion,3H-imidazo[4;5c]-quino lin - 2 - amine(CAS NO:1564852056)is a structurally intriguing compound with diverse biological activities, including anti-inflammatory,anticancer,and neuroprotective effects . Its unique scaffold offers numerous opportunities for chemical modification, making it a valuable tool for drug discovery efforts . Further research is warranted to fully elucidate its mechanisms of action and explore its potential in treating various diseases .
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